4-(4-Chloro-benzenesulfonyl)-morpholine

Medicinal Chemistry Sulfonamide SAR Biological Assay

4-(4-Chloro-benzenesulfonyl)-morpholine (CAS 22771-99-9) is an N-arylsulfonyl morpholine derivative with the molecular formula C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol. This compound is commercially available from multiple specialty chemical suppliers as a research-grade intermediate, typically for use in early-stage medicinal chemistry and organic synthesis programs.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
CAS No. 22771-99-9
Cat. No. B077774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-benzenesulfonyl)-morpholine
CAS22771-99-9
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
InChIKeyDSDGQZJWZACMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-benzenesulfonyl)-morpholine (CAS 22771-99-9) Procurement Guide: Chemical Profile and Commercial Availability


4-(4-Chloro-benzenesulfonyl)-morpholine (CAS 22771-99-9) is an N-arylsulfonyl morpholine derivative with the molecular formula C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol [1]. This compound is commercially available from multiple specialty chemical suppliers as a research-grade intermediate, typically for use in early-stage medicinal chemistry and organic synthesis programs . It is offered as part of rare chemical collections for discovery research purposes .

Critical Assessment: The Absence of Verifiable Differentiation for 4-(4-Chloro-benzenesulfonyl)-morpholine


An exhaustive review of publicly available scientific literature, patents, and authoritative databases was conducted to identify quantifiable, verifiable differentiation for 4-(4-Chloro-benzenesulfonyl)-morpholine against close analogs or alternatives. This review failed to locate any high-strength comparative evidence required to justify its selection over related compounds. Available data for this specific CAS number is limited to basic chemical properties and commercial availability [1]. Where biological activity is reported in the broader literature, it is consistently attributed to more complex derivatives—such as oxazole- or quinoline-containing compounds bearing the 4-chlorophenylsulfonyl moiety—rather than to this parent sulfonamide itself [2]. Consequently, a scientific or industrial user cannot reliably substitute this compound for another N-arylsulfonyl morpholine based on a documented performance advantage. Any procurement decision would be based on availability, cost, or its utility as a synthetic intermediate, not on proven superior biological or chemical performance.

Quantitative Evidence Assessment: Absence of Valid Comparator Data for 4-(4-Chloro-benzenesulfonyl)-morpholine


Assessment of Target-Specific Biological Activity Data

A targeted search for quantitative, comparator-based data for 4-(4-Chloro-benzenesulfonyl)-morpholine was conducted across primary literature, patents, and databases. The search failed to identify any direct head-to-head comparisons, cross-study comparable data, or robust class-level inferences that include quantitative data for this specific compound. While structurally related N-arylsulfonyl morpholine derivatives are reported as γ-secretase inhibitors [1], the specific activity (e.g., IC₅₀ values) for the unsubstituted parent compound 4-(4-Chloro-benzenesulfonyl)-morpholine has not been reported in a comparable context. One BindingDB entry reports an IC₅₀ of 7.94E+4 nM (79.4 µM) against human tyrosine-protein phosphatase non-receptor type 22, but this data point corresponds to a more complex oxazole derivative (BDBM74448) and cannot be attributed to the target compound [2].

Medicinal Chemistry Sulfonamide SAR Biological Assay

Assessment of Antimicrobial Activity Claims

Vendor claims regarding antimicrobial activity (e.g., MIC values of 15.62-50 µg/mL) for 4-(4-Chloro-benzenesulfonyl)-morpholine were reviewed. These claims could not be verified against primary research articles or authoritative databases and are therefore classified as unsubstantiated for the purpose of this evidence guide . In contrast, a verifiable study on a structurally related compound, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, reported antimicrobial activity against Gram-positive bacterial strains, but this is not the target compound [1]. This lack of verifiable data for the parent molecule means no quantitative comparison against analogs like 4-(phenylsulfonyl)morpholine can be performed.

Antimicrobial Sulfonamide Biological Assay

Assessment of Physicochemical and Stability Properties

Basic physicochemical data is available for 4-(4-Chloro-benzenesulfonyl)-morpholine, including a boiling point of 400°C at 760 mmHg, a flash point of 195.7°C, and a vapor pressure of 1.31E-06 mmHg at 25°C . However, no comparative stability studies against close analogs like 4-(benzenesulfonyl)-morpholine were found in the public domain. For the non-chlorinated analog, 4-(benzenesulfonyl)-morpholine, detailed vibrational properties under high pressure (0 to 3.2 GPa) have been reported, but this study does not provide a basis for differentiating the two compounds in terms of practical chemical stability or performance [1]. A ChEMBL assay ID exists for the chemical stability of the compound, but no quantitative data is publicly linked to it [2].

Physicochemical Properties Stability Analytical Chemistry

Procurement Scenarios for 4-(4-Chloro-benzenesulfonyl)-morpholine Based on Available Evidence


Scenario 1: Use as a Chemical Intermediate in Organic Synthesis

Based on its commercial availability and chemical structure, the primary application for 4-(4-Chloro-benzenesulfonyl)-morpholine is as a synthetic intermediate or building block in medicinal chemistry research . Its sulfonyl chloride precursor is known to react with morpholine to form this compound, which can then be used in further derivatization . This scenario is supported by vendor listings that position the compound for early discovery research . Selection in this scenario is based on the need for this specific chemical scaffold, not on a documented performance advantage over another sulfonamide.

Scenario 2: Use as a Reference Standard in Analytical Method Development

The compound's defined physicochemical properties, including molecular weight (261.73 g/mol) and boiling point (400°C), make it a potential candidate for use as a reference standard in analytical chemistry for method development or validation . Its selection over other potential standards would be driven by its structural relevance to a target analyte series (e.g., N-arylsulfonyl morpholines) and commercial availability, not by a unique performance characteristic identified in the literature.

Scenario 3: Use as a Negative Control or Tool Compound in Assays for Related Derivatives

Given that the biological activity of more complex 4-chlorophenylsulfonyl-containing derivatives is reported, the parent compound 4-(4-Chloro-benzenesulfonyl)-morpholine could be procured as a structurally related negative control or tool compound in biological assays. For example, in studies investigating the activity of 4-(4-chlorophenyl)sulfonyl oxazole derivatives against enzymes like PTPN22 or as γ-secretase inhibitors, the simpler parent compound could be used to assess the contribution of the additional heterocyclic moieties to the observed activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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